molecular formula C15H12ClN3O6 B11559033 N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide

N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide

Cat. No.: B11559033
M. Wt: 365.72 g/mol
InChI Key: GHCNVMSYRCZUKP-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H12ClN3O6 It is characterized by the presence of a benzamide group attached to a 2-(2-chlorophenoxy)ethyl chain, which is further substituted with two nitro groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-(2-chlorophenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The benzamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3,5-diaminobenzamide derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

    Hydrolysis: 3,5-dinitrobenzoic acid and 2-(2-chlorophenoxy)ethylamine.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in assays to study enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The chlorophenoxy group may facilitate binding to hydrophobic pockets in proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide can be compared with other similar compounds such as:

    N-[2-(2-chlorophenoxy)ethyl]benzamide: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride: Contains a cyclopropane ring instead of the benzamide group, leading to different structural and functional properties.

    N-[2-(2-chlorophenoxy)ethyl]nicotinamide: Contains a nicotinamide group, which may impart different biological activities and applications.

The uniqueness of this compound lies in its combination of a chlorophenoxyethyl chain with nitro-substituted benzamide, providing a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C15H12ClN3O6

Molecular Weight

365.72 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12ClN3O6/c16-13-3-1-2-4-14(13)25-6-5-17-15(20)10-7-11(18(21)22)9-12(8-10)19(23)24/h1-4,7-9H,5-6H2,(H,17,20)

InChI Key

GHCNVMSYRCZUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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